Ethyl 5-amino-3-(2-ethoxy-2-oxoethyl)isoxazole-4-carboxylate
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Description
Ethyl 5-amino-3-(2-ethoxy-2-oxoethyl)isoxazole-4-carboxylate, also known as 5-AEOX, is an organic compound with a wide range of applications in the field of scientific research. 5-AEOX is a versatile compound that has been used in a variety of experiments, ranging from biochemical and physiological studies to drug development and toxicity testing. 5-AEOX has been found to have a number of beneficial properties, such as its ability to modulate cellular responses, which makes it a valuable tool for researchers.
Scientific Research Applications
Transformations of Ethyl Isoxazole Derivatives
The research on ethyl 5-amino-3-(2-ethoxy-2-oxoethyl)isoxazole-4-carboxylate and related compounds has demonstrated their versatility in synthetic chemistry, particularly in the synthesis of various heterocyclic compounds. A notable example includes the transformation of ethyl isoxazole derivatives into 5-substituted 2-aminothiazolo[5,4-c]pyridine-7-carboxylates, showcasing the utility of these compounds in synthesizing heterocyclic structures with potential biological activities (Albreht et al., 2009).
Structure-Activity Relationship and Anticancer Potential
In the realm of medicinal chemistry, derivatives of ethyl isoxazole have been explored for their anticancer properties. Specifically, ethyl 2-amino-4-(2-ethoxy-2-oxoethyl)-6-phenyl-4H-chromene-3-carboxylate and its analogs have shown promise in mitigating drug resistance in cancer cells, suggesting a potential route for the development of new anticancer agents capable of overcoming drug resistance mechanisms (Das et al., 2009).
Synthetic Approaches to Heterocyclic Compounds
Synthetic methodologies involving ethyl isoxazole derivatives have been developed for the efficient synthesis of ethyl 3-amino-5-oxoisoxazolidine-4-carboxylate derivatives, highlighting the compound's role in the synthesis of functionally diverse and complex molecular architectures. This approach is indicative of the compound's utility in organic synthesis and medicinal chemistry (Li et al., 2017).
Neuroprotective Properties
The neuroprotective properties of ITH4012, a derivative of ethyl isoxazole, have been investigated, showcasing the compound's ability to reduce cell death induced by various compounds and suggesting its potential as a neuroprotective agent (Orozco et al., 2004).
Synthesis of Chiral 2-Aminoalkyloxazole-4-carboxylates
Research has also been conducted on the synthesis of chiral 2-aminoalkyloxazole-4-carboxylates from isoxazol-5(2H)-ones, demonstrating the compound's utility in the preparation of chiral building blocks for pharmaceuticals (Cox et al., 2003).
properties
IUPAC Name |
ethyl 5-amino-3-(2-ethoxy-2-oxoethyl)-1,2-oxazole-4-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O5/c1-3-15-7(13)5-6-8(9(11)17-12-6)10(14)16-4-2/h3-5,11H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNSXFXIUJVDZID-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=NOC(=C1C(=O)OCC)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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